N-(3,4-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
描述
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(4-oxo-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2S/c1-15(2)29-24(31)23-22(20(13-26-23)18-8-6-5-7-9-18)28-25(29)32-14-21(30)27-19-11-10-16(3)17(4)12-19/h5-13,15,26H,14H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZORFYYPIQWGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)NC=C3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3,4-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings.
Structural Overview
The compound features a complex structure comprising a pyrimidine core linked to a thioacetamide moiety. The molecular formula is , with a molecular weight of 449.60 g/mol. Its structural components are significant for its biological interactions.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:
- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes involved in cellular processes, such as DNA synthesis and repair.
- Receptor Modulation : Compounds may interact with various receptors, influencing signaling pathways critical for cell survival and proliferation.
Antimicrobial Properties
Pyrimidine derivatives have shown promising antimicrobial activity. For example, compounds related to N-(3,4-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide exhibit activity against various strains of bacteria and fungi.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 4–8 | Moderate |
| Mycobacterium tuberculosis | 0.5–1.0 | Potent |
| Candida albicans | 16–32 | Weak |
Anticancer Activity
The compound's potential as an anticancer agent is supported by studies indicating its ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of cell cycle regulators.
Pharmacokinetics and Toxicity
Pharmacokinetic studies are critical for understanding the drug-like properties of N-(3,4-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide. Key parameters include:
- Absorption : The compound displays moderate oral bioavailability.
- Distribution : It has an appropriate log P value indicating potential for blood-brain barrier penetration.
- Metabolism : Initial studies suggest minimal involvement with cytochrome P450 enzymes.
- Excretion : Renal excretion is predominant.
Case Studies
- Study on Antimicrobial Efficacy : A study demonstrated that a related pyrimidine compound exhibited significant antimicrobial activity against resistant strains of Staphylococcus aureus, suggesting the potential for development into a therapeutic agent for skin infections.
- Anticancer Research : Another study highlighted the compound's ability to induce apoptosis in colorectal cancer cells through the activation of caspase pathways, indicating its potential role in cancer therapy.
相似化合物的比较
Core Heterocycle Modifications
Key Observations :
Pharmacophore and Bioactivity Trends
- Thioacetamide Side Chain : Common in target and analogs , critical for hydrogen bonding or hydrophobic interactions with biological targets.
- Phenyl Group at Position 7 : Conserved across analogs; likely essential for π-π stacking in receptor binding.
- Substituent Impact: 3,4-Dimethylphenyl (Target): Balances lipophilicity and metabolic stability. 3-Ethylphenyl : Moderate steric hindrance; may improve membrane permeability vs. dimethyl.
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thioacetamide derivatives are often prepared by reacting a thiol-containing intermediate (e.g., 2-mercapto-pyrrolopyrimidine) with a halogenated acetamide under basic conditions (e.g., NaH in DMF). Optimize reaction temperature (typically 0–60°C) and stoichiometric ratios (1:1.2 thiol:acetamide) to maximize yield .
- Validation : Monitor reaction progress via TLC or LC-MS, and purify using column chromatography with hexane:ethyl acetate gradients .
Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology :
- 1H/13C NMR : Assign peaks using DMSO-d6 as a solvent. Key signals include aromatic protons (δ 6.7–8.3 ppm), methyl groups (δ 1.0–2.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
- LC-MS : Confirm molecular weight ([M+H]+ expected ~500–550 Da) and detect impurities .
- IR Spectroscopy : Validate thioether (C–S, ~600–700 cm⁻¹) and carbonyl (C=O, ~1650–1750 cm⁻¹) groups .
Q. How can initial biological activity screening be designed to assess this compound’s potential?
- Methodology : Use high-throughput assays targeting receptors or enzymes related to the pyrrolopyrimidine scaffold’s known activity (e.g., kinase inhibition). Include positive controls (e.g., staurosporine for kinase assays) and dose-response curves (1 nM–100 µM). Replicate experiments (n ≥ 3) to ensure statistical significance .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in crystallographic data during structure refinement?
- Methodology :
- Use SHELX software (e.g., SHELXL) for refinement. Address disorder in the pyrrolopyrimidine ring by applying restraints to bond lengths/angles and partitioning occupancy .
- Validate hydrogen bonding patterns with graph-set analysis (e.g., Etter’s rules) to resolve ambiguities in intermolecular interactions .
- Cross-validate with DFT calculations (e.g., Gaussian) to compare theoretical and experimental bond geometries .
Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve target selectivity?
- Methodology :
- Synthesize analogs with modifications to the 3-isopropyl , 4-oxo , or thioacetamide moieties. Test substitutions (e.g., methyl → trifluoromethyl) to evaluate steric/electronic effects .
- Use molecular docking (e.g., AutoDock Vina) to predict binding poses in target proteins. Corrogate docking scores with experimental IC50 values to identify key pharmacophores .
- Apply QSAR models to quantify contributions of substituents to activity .
Q. What computational approaches are suitable for predicting metabolic stability and toxicity?
- Methodology :
- In silico ADMET prediction : Use tools like SwissADME or ADMETLab to estimate solubility (LogP), CYP450 metabolism, and hERG inhibition .
- Metabolite identification : Simulate Phase I/II metabolism with software like GLORY or Meteor Nexus. Prioritize lab validation for high-risk metabolites .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Methodology :
- Pharmacokinetic profiling : Measure plasma stability, protein binding, and bioavailability (e.g., rat models) to identify bioavailability bottlenecks .
- Tissue distribution studies : Use radiolabeled compound (e.g., ³H/¹⁴C) to assess accumulation in target organs .
- Mechanistic studies : Perform transcriptomics/proteomics to identify off-target effects or compensatory pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
